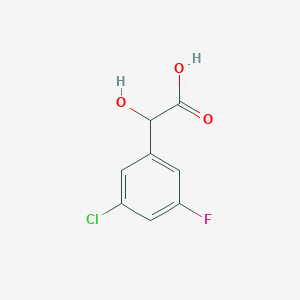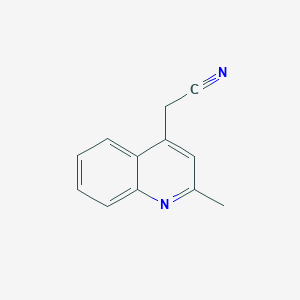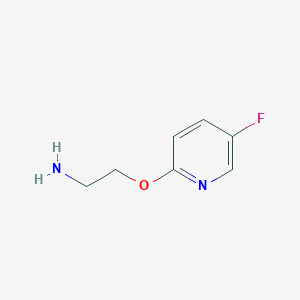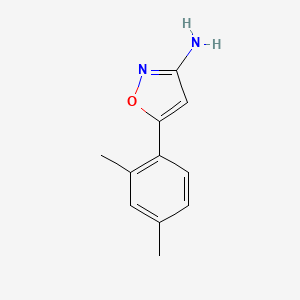
5-(2,4-Dimethylphenyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)isoxazol-3-amine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)isoxazol-3-amine typically involves the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles. This reaction is often carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Substitution: Substitution reactions involving the isoxazole ring can yield a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Conditions often involve moderate temperatures and the presence of catalysts such as copper (I) or ruthenium (II) .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can have significant biological activities .
Scientific Research Applications
5-(2,4-Dimethylphenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity, leading to a range of biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,4-Dimethylphenyl)isoxazol-3-amine include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4-Chloro-3-methylisoxazole
- 5-Methyl-3-(4-chlorophenyl)isoxazole
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(8(2)5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
FGSAKRCGUZBGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)
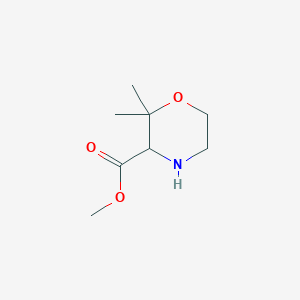

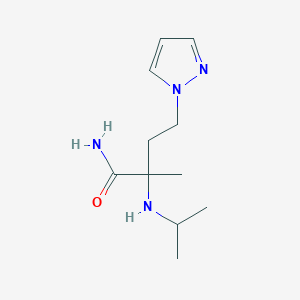
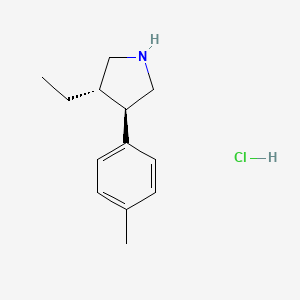
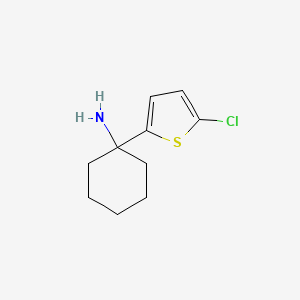


![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
